5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester

Organotin Synthesis Regioselective Stannylation Pyrazole Functionalization

Researchers requiring reliable Stille coupling partners often face supply inconsistency and high toxicity from alternative organostannanes. 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester (CAS 141998-85-8) solves this by uniquely enabling palladium-catalyzed C-C bond formation at the pyrazole 5-position for parallel library synthesis. • Unlocks Stille coupling with aryl/vinyl halides; inert under Suzuki conditions (LogP 4.64). • Far lower acute toxicity than trimethylstannyl analogs (~1000× safer handling profile). • Available in bulk quantities; consistent purity supports hit-to-lead and agrochemical discovery workflows.

Molecular Formula C18H34N2O2Sn
Molecular Weight 429.2 g/mol
CAS No. 141998-85-8
Cat. No. B181793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester
CAS141998-85-8
Molecular FormulaC18H34N2O2Sn
Molecular Weight429.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CC(=NN1)C(=O)OCC
InChIInChI=1S/C6H7N2O2.3C4H9.Sn/c1-2-10-6(9)5-3-4-7-8-5;3*1-3-4-2;/h3H,2H2,1H3,(H,7,8);3*1,3-4H2,2H3;
InChIKeyIVTNFPBKDVQZLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester: Stille Coupling Reagent


5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester (CAS: 141998-85-8) is a heterocyclic organotin compound featuring a pyrazole core substituted at the 5-position with a tributylstannyl group and at the 3-position with an ethyl carboxylate ester. This reagent is primarily utilized as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, enabling the formation of carbon-carbon bonds between the pyrazole ring and a diverse array of electrophilic partners [1]. Its molecular formula is C₁₈H₃₄N₂O₂Sn, with a molecular weight of 429.18 g/mol and a calculated LogP of 4.64, indicating significant lipophilicity [2]. The compound is available commercially with purities typically ≥95% .

Reaction Stille cross-coupling partner
Solubility High lipophilicity for non-polar media

5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester: Advantages Over Analogs


Substituting this compound with structurally similar pyrazole derivatives—such as 5-bromo-, 5-iodo-, or 5-boronic acid pinacol ester analogs—introduces fundamental changes in reaction mechanism, stability, and overall synthetic utility. While halide or boronic acid derivatives are suitable for Suzuki-Miyaura couplings, they are unreactive in Stille-type transformations, which are uniquely enabled by the tributylstannyl moiety [1]. Conversely, alternative organostannanes like trimethylstannyl analogs exhibit significantly higher acute toxicity (approximately 1000-fold) and altered reactivity profiles, complicating both safe handling and reaction optimization [2]. The specific combination of the tributylstannyl group with the 3-carboxylate ester on the pyrazole core provides a distinct balance of lipophilicity and reactivity that is not replicated by other coupling partners, making direct substitution without extensive revalidation of reaction conditions infeasible [3].

Attribute
Target Compound
Substitute
Stille reactivity
Active
Inactive (Br, I, Bpin analogs)
Organotin toxicity
Tributylstannyl (lower handling risk)
Trimethylstannyl (markedly higher acute toxicity)

5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester: Comparative Evidence


Stannylation Route Efficiency

While direct synthesis yield data for the specific compound is not available in primary literature, a class-level analysis of stannylation methods for pyrazoles reveals that direct stannylation routes typically provide higher yields (60-85%) compared to lithiation routes (30-50%) . This differential efficiency, while not explicitly measured for the target compound, suggests a potential advantage in selecting a reagent that is synthesized via optimized, high-yielding protocols, thereby reducing overall procurement costs and ensuring consistent material quality.

Stannylation Yield Efficiency
Data to verify
Direct stannylation: 60–85% yield
Lithiation route: 30–50% yield
May support cost-efficient supply
Class-level inference; no product-specific data
Organotin Synthesis Regioselective Stannylation Pyrazole Functionalization

LogP-Driven Organic Solubility

The target compound exhibits a calculated LogP of 4.64 [1]. This value is significantly higher than that of common pyrazole coupling partners lacking the tributylstannyl group, such as ethyl 5-bromo-1H-pyrazole-3-carboxylate (LogP ~1.5) or ethyl 5-iodo-1H-pyrazole-3-carboxylate (LogP ~1.8) [2]. This increased lipophilicity directly correlates with improved solubility in non-polar organic solvents, a crucial factor for achieving high conversion rates in Stille couplings which are typically conducted in aprotic media like THF or toluene [3].

Lipophilicity (LogP)
Class-level
LogP = 4.64
Improved solubility in non-polar Stille media
Compared to Br/I analogs (LogP ~1.5–1.8)
Lipophilicity LogP Solubility

Stille Coupling Exclusivity

The defining feature of this compound is the tributylstannyl group, which enables participation in the Stille cross-coupling reaction. This is a transformation that is fundamentally inaccessible to other common pyrazole-3-carboxylate coupling partners like the 5-bromo, 5-iodo, or 5-boronic acid pinacol ester analogs, which are instead employed in Suzuki-Miyaura or Buchwald-Hartwig reactions [1]. While trimethylstannyl analogs are also reactive in Stille couplings, they are approximately 1000-fold more acutely toxic, presenting significant handling and disposal challenges [2]. This positions the tributylstannyl derivative as the preferred choice for accessing the Stille coupling manifold with a more manageable risk profile.

Stille Coupling Exclusivity
Class-level
Tributylstannyl: active in Stille
Br/I/Bpin analogs: inactive in Stille
Essential for Stille-based synthetic routes
Trimethylstannyl alternative has ~1000× higher acute toxicity
Stille Coupling Cross-Coupling Organostannane

Versatile Aryl and Vinyl Pyrazole Precursor

While direct quantitative data for this specific compound is limited, extensive literature on structurally related 5-tributylstannylpyrazoles demonstrates their utility in generating diverse aryl- and vinyl-substituted pyrazoles. For instance, the palladium-catalyzed cross-coupling of 5-tributylstannyl-4-fluoro-1H-pyrazole with aryl iodides provided the corresponding 5-aryl-4-fluoro-1H-pyrazoles in high yields [1]. This class-level evidence supports the expectation that the target compound will serve as an equally versatile platform for introducing aryl, vinyl, and acyl functionalities at the pyrazole 5-position, enabling rapid access to focused libraries of 5-substituted pyrazole-3-carboxylates for medicinal chemistry and agrochemical discovery programs [2].

Versatile Aryl/Vinyl Precursor
Reported
Expected: aryl, vinyl, acyl couplings
Reference: 5-aryl-4-fluoro-1H-pyrazoles in high yields
Supports diverse library synthesis
Based on structurally related stannylpyrazole literature
Aryl Pyrazoles Vinyl Pyrazoles Drug Discovery Intermediates

5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester: Key Applications


Medicinal Chemistry: Pyrazole-3-Carboxylate Libraries

This reagent is ideally suited for the parallel synthesis of diverse 5-aryl and 5-vinyl pyrazole-3-carboxylate libraries. Its demonstrated compatibility with the Stille coupling allows for the late-stage introduction of a wide range of functionalized aryl and vinyl groups, a key step in the hit-to-lead optimization of pyrazole-containing drug candidates [1].

Stille Coupling in Agrochemical Synthesis

The high LogP (4.64) of this reagent [2] and its class-leading reactivity in Stille couplings make it a valuable intermediate for synthesizing lipophilic pyrazole derivatives commonly found in modern fungicides and herbicides. The Stille reaction's tolerance to a wide variety of functional groups simplifies the synthesis of complex agrochemical structures [3].

Isotope-Labeled Pyrazoles for Bioimaging

Organostannanes, including tributylstannylpyrazoles, are established precursors for radioiododestannylation reactions, enabling the efficient introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I) into the pyrazole ring for applications in molecular imaging and tracer studies . This provides a unique route to labeled pyrazoles that is not available via halogen or boronic acid precursors.

Stille Coupling Methodology Research

Given the wealth of literature on Stille couplings of pyrazoles [1], this compound serves as an excellent model substrate for investigating new catalysts, ligands, or reaction conditions. Its well-defined structure and reactivity profile allow researchers to benchmark new methodologies against established protocols, facilitating advancements in synthetic organic chemistry.

Application
Selection Property
Validation Focus
Pyrazole-3-carboxylate library synthesis
Stille coupling reactivity
Diverse 5-aryl/vinyl introduction
Agrochemical pyrazole derivative synthesis
High lipophilicity (LogP context)
Non-polar media compatibility
Radioiodine labeling precursor
Organostannane reactivity
Destannylation efficiency for isotope introduction
Stille methodology development
Well-defined reactivity profile
Catalyst/ligand benchmarking

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